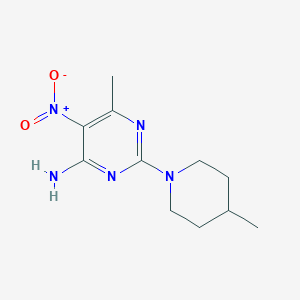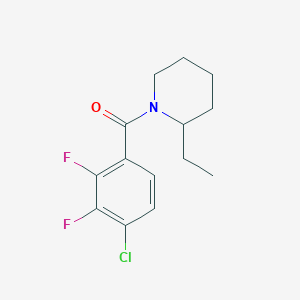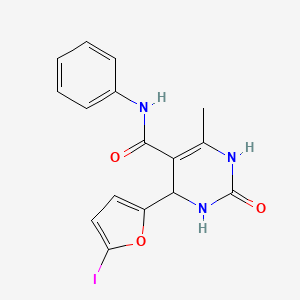![molecular formula C14H18N4O2S B4057881 N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4057881.png)
N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide
説明
N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide, also known as MMB-2201, is a synthetic cannabinoid that has been used extensively in scientific research. This compound is structurally similar to the well-known cannabinoid THC, which is the primary psychoactive compound found in marijuana. However, MMB-2201 has a much higher affinity for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC. This makes MMB-2201 a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
科学的研究の応用
General Pharmacological Applications
A dual inhibitor of cyclooxygenase and lipoxygenase pathways, S 19812, has been evaluated for its analgesic and anti-inflammatory activities. This compound showed significant non-opioid analgesic activity and excellent gastric tolerance in animal models, suggesting its potential use in pain and inflammation management without the common side effects associated with NSAIDs (Tordjman et al., 2003).
Antioxidant and Anticancer Activity
Compounds with structural similarities to N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide have been synthesized and evaluated for their antioxidant and anticancer activities. Novel derivatives displayed significant antioxidant activity, surpassing that of known antioxidants like ascorbic acid. Furthermore, some derivatives exhibited notable anticancer properties against human glioblastoma and triple-negative breast cancer cell lines, identifying them as potential candidates for cancer therapy (Tumosienė et al., 2020).
Antimicrobial Applications
A series of novel derivatives have demonstrated significant antibacterial and antifungal activities, with some compounds reaching activity levels comparable to standard antimicrobial agents. This suggests the potential for developing new antimicrobial drugs based on these structures (Helal et al., 2013).
Lipoxygenase Inhibition
Derivatives have been explored as lipoxygenase inhibitors, showing moderately good activities. This is relevant for conditions associated with the lipoxygenase pathway, such as asthma, allergies, and certain types of inflammation (Aziz‐ur‐Rehman et al., 2016).
Anticancer, Antimicrobial, and DNA Interaction
A specific derivative exhibited broad biological activities, including antimicrobial, anticancer, and antileishmanial activities, alongside urease inhibition and interaction with DNA. These multifaceted properties highlight the compound's potential as a versatile pharmacological agent (Sirajuddin et al., 2015).
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-4-12(21-14-17-15-9-18(14)2)13(19)16-10-7-5-6-8-11(10)20-3/h5-9,12H,4H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIKTIOXWPTRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NN=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![rel-(1S,6R)-3-{[(1-ethyl-1H-indol-3-yl)thio]acetyl}-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B4057828.png)
![1-(2,3-dichlorophenyl)-5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4057835.png)

![ethyl {3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B4057848.png)
![(2E)-3-(2-furyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacrylamide](/img/structure/B4057856.png)
![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4057861.png)

![ethyl 1-[3-(4-biphenylyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4057871.png)
![1-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2,5-pyrrolidinedione](/img/structure/B4057878.png)

![1-(2-chlorobenzyl)-5-{[(2-chlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4057895.png)